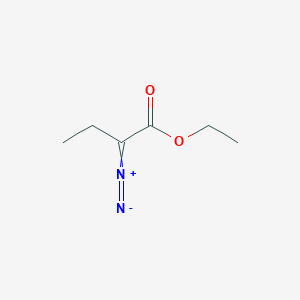

Ethyl alpha-diazobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl alpha-diazobutanoate is a useful research compound. Its molecular formula is C6H10N2O2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Catalytic Reactions

Cyclopropanation Reactions

Ethyl alpha-diazobutanoate is primarily utilized in cyclopropanation reactions, where it serves as a carbene precursor. The use of rhodium catalysts has been extensively studied for these reactions, demonstrating high enantioselectivity and diastereoselectivity. For instance, the reaction of this compound with olefins has shown promising results, achieving yields of cyclopropanes with excellent enantioselectivity (up to 99% enantiomeric excess) when using specific rhodium catalysts like Rh2(S-PTTL)4 at low temperatures .

Table 1: Summary of Cyclopropanation Studies Using this compound

| Catalyst | Conditions | Yield (%) | Enantioselectivity (%) |

|---|---|---|---|

| Rh2(S-PTTL)4 | -78 °C | High | Up to 99 |

| Rh2(OAc)4 | Room Temperature | Moderate | Varies |

| Rh2(TPA)4 | Varies | Low | Poor |

Intermolecular Reactions

N-H Insertion Reactions

Recent studies have explored the use of this compound in N-H insertion reactions catalyzed by rhodium complexes. These reactions have implications for the synthesis of nitrogen-containing compounds, which are prevalent in pharmaceuticals . The ability to selectively form C-N bonds while minimizing side reactions is a significant advantage of using this diazo compound.

Mechanistic Insights

Research has delved into the mechanistic pathways of reactions involving this compound. Computational studies suggest that steric effects play a crucial role in determining the selectivity of these reactions. For example, the free energy of activation for cyclopropanation was found to be lower than that for competing β-hydride migration pathways, indicating favorable conditions for cyclopropane formation under specific catalytic environments .

Biological Applications

Antimicrobial and Anthelmintic Potentials

Emerging studies have investigated derivatives of this compound for their biological activities, including antimicrobial and anthelmintic properties. Research indicates that certain derivatives exhibit potent activity against multidrug-resistant pathogens, showcasing their potential as lead compounds for drug development .

Table 2: Biological Activity of this compound Derivatives

| Compound | Activity Type | MIC (mg/ml) |

|---|---|---|

| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate | Antimicrobial | 0.073 (E. coli) |

| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate | Anthelmintic | Effective against P. posthuma |

Conclusion and Future Directions

This compound stands out as a valuable compound in synthetic organic chemistry due to its ability to participate in various catalytic reactions and its potential biological applications. Ongoing research aims to further explore its reactivity patterns and expand its utility in drug development and synthesis methodologies.

The research community continues to investigate more efficient catalysts and reaction conditions to enhance yields and selectivity while minimizing environmental impact. Future studies may also focus on the development of novel derivatives with improved biological activities against resistant strains of pathogens.

Propriétés

Formule moléculaire |

C6H10N2O2 |

|---|---|

Poids moléculaire |

142.16 g/mol |

Nom IUPAC |

ethyl 2-diazobutanoate |

InChI |

InChI=1S/C6H10N2O2/c1-3-5(8-7)6(9)10-4-2/h3-4H2,1-2H3 |

Clé InChI |

MFIFQSWKXGJGRM-UHFFFAOYSA-N |

SMILES canonique |

CCC(=[N+]=[N-])C(=O)OCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.